2-(Chloromethyl)-4,5-dimethylpyridine
CAS No.:
Cat. No.: VC18799619
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN |
|---|---|
| Molecular Weight | 155.62 g/mol |
| IUPAC Name | 2-(chloromethyl)-4,5-dimethylpyridine |
| Standard InChI | InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3 |
| Standard InChI Key | MLEVKKRVHQOTHX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C)CCl |
Introduction
Synthetic Pathways and Industrial Production
Chlorination of Hydroxymethyl Precursors
A validated route for analogous compounds involves chlorinating hydroxymethylpyridines. For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine undergoes chlorination with triphosgene (BTC) in toluene at 0–10°C, achieving >97% yield . Adapting this method:
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Precursor Synthesis:
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Start with 2-hydroxymethyl-4,5-dimethylpyridine (hypothetical intermediate)
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Solvent: Toluene (20–30% w/w concentration)
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Chlorination:
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Workup:
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Quench with methanol (0.1–0.25 eq)
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Remove HCl gas via reduced pressure
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Centrifugation and drying yield final product
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Key Parameters:
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–10°C | Prevents side reactions |
| Triphosgene Equiv | 0.35–0.37 | Minimizes excess reagent |
| Methanol Quench | 0.1–0.25 eq | Neutralizes residual acidity |
Physicochemical Properties
While direct measurements for 2-(chloromethyl)-4,5-dimethylpyridine are unavailable, extrapolations from structural analogs suggest:
Predicted Properties:
Though not directly cited as an API intermediate, structural analogs play critical roles:
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Proton Pump Inhibitor Synthesis:
The 3,5-dimethyl-4-methoxy analog serves as an omeprazole precursor . The 4,5-dimethyl variant could enable novel PPI derivatives with altered pharmacokinetics. -
Structure-Activity Considerations:
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Chloromethyl Group: Facilitates nucleophilic substitution for attaching sulfoxide/sulfide moieties
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Dimethyl Substituents: Enhance metabolic stability by blocking cytochrome P450 oxidation sites
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Materials Science Applications
The compound's dual functionality (chloride + aromatic system) enables:
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Polymer Modification:
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Anchor point for creating conductive polymers via Friedel-Crafts alkylation
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Potential to enhance thermal stability in polyimides
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Coordination Chemistry:
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Methyl groups provide steric bulk for stabilizing metal complexes
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Chloride serves as potential leaving group for catalyst tethering
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| Hazard Category | Mitigation Strategy |
|---|---|
| Acute Toxicity | Use NIOSH-approved respirators |
| Skin Irritation | Butyl rubber gloves required |
| Environmental Impact | Halogenated waste segregation |
Analytical Characterization
Recommended techniques for quality control:
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HPLC:
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Column: C18, 250 × 4.6 mm
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Mobile Phase: 60:40 Acetonitrile/Phosphate buffer (pH 3.0)
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Retention Time: ~8.2 min (estimated)
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NMR (¹H):
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δ 2.35 (s, 6H, C4/C5-CH₃)
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δ 4.75 (s, 2H, C2-CH₂Cl)
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δ 8.45 (s, 1H, C6-H)
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Industrial Scale-Up Challenges
Lessons from related syntheses highlight critical factors:
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Exothermic Control:
Chlorination reactions require jacketed reactors with ±1°C temperature control -
Byproduct Management:
Triphosgene decomposition generates COCl₂ – necessitates scrubbers with NaOH solution -
Crystallization Optimization:
Anti-solvent addition (e.g., n-heptane) improves crystal morphology and filtration rates
Regulatory Landscape
As a novel compound, regulatory considerations include:
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REACH Compliance:
Required for EU production >1 tonne/year
Key data needs:-
Ecotoxicity (Daphnia magna 48h EC₅₀)
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Persistence/Bioaccumulation studies
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Pharmaceutical Use:
ICH M7 guidelines mandate mutagenicity assessment of chlorinated aromatics
Future Research Directions
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Catalytic Chlorination:
Explore FeCl₃-mediated processes to replace stoichiometric triphosgene -
Asymmetric Functionalization:
Develop chiral auxiliaries for creating enantiopure derivatives -
Computational Modeling: DFT studies to predict reactivity at C2 vs. ring positions
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